molecular formula C9H14N2O4 B8317363 Ethyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate

Ethyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate

Cat. No. B8317363
M. Wt: 214.22 g/mol
InChI Key: LCFHRQFJVBKAOI-UHFFFAOYSA-N
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Patent
US06294573B1

Procedure details

A solution of 5,5-dimethylhydantoin (10 g, 78 mmol) in DMF (400 mL) was treated with cesium carbonate (25 g, 78 mmol) stirred at r.t. for 30 min then treated with ethyl bromoacetate (11.3 mL, 102 mmol) and allowed to stir overnight. The reaction mixture was partitioned between ethyl acetate and a 1 to 1 mixture of brine and water. The organics were washed with brine, dried (Na2SO4), filtered, concentrated and purified via silica gel column chromatography eluting with 30 to 50% ethyl acetate/hexane to give 5.47 g of the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CN(C=O)C>[CH3:1][C:2]1([CH3:9])[C:3](=[O:8])[N:4]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:5](=[O:7])[NH:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
cesium carbonate
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate
ADDITION
Type
ADDITION
Details
a 1 to 1 mixture of brine and water
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30 to 50% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(NC(N(C1=O)CC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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